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Compound of Interest

Compound Name:
2-(2,6-Dichlorophenyl)pyrimidin-4-

amine

CAS No.: 1250691-12-3

Cat. No.: B1469012

Get Quote

LC-MS Fragmentation Guide: 2-(2,6-Dichlorophenyl)pyrimidin-4-amine

Executive Summary & Compound Identity
This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 2-
(2,6-Dichlorophenyl)pyrimidin-4-amine. This compound serves as a critical heterocyclic

building block in the synthesis of kinase inhibitors and is a potential process impurity in the

manufacturing of pharmaceuticals containing the 2,6-dichlorophenyl moiety (e.g., specific

tyrosine kinase inhibitors).

Accurate identification of this compound relies on distinguishing it from its regioisomers (e.g., 4-

phenyl analogs) and structurally related degradation products.[1] This guide compares its

spectral signature against key alternatives to facilitate precise structural elucidation in drug

development and quality control.
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Property Details

CAS Number 1250691-12-3

Formula C₁₀H₇Cl₂N₃

Monoisotopic Mass 238.999 (based on ³⁵Cl)

Key Isotope Pattern
Distinctive Cl₂ cluster (M : M+2 : M+4 ratio

approx. 9:6:[1]1)

Primary Application
Intermediate for kinase inhibitors; Impurity

profiling

Experimental Configuration
To replicate the fragmentation patterns described, the following LC-MS conditions are

recommended. These parameters ensure optimal ionization and sufficient internal energy for

diagnostic fragmentation.

LC-MS/MS Protocol
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 10 minutes.

Collision Energy (CE): Stepped CE (20, 35, 50 eV) is recommended to observe both labile

losses (NH₃) and skeletal rearrangements.

Fragmentation Pathway Analysis
The fragmentation of 2-(2,6-Dichlorophenyl)pyrimidin-4-amine is governed by the stability of

the pyrimidine ring and the lability of the exocyclic amine. The mass spectrum is dominated by

the protonated molecule
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at m/z 240 (for ³⁵Cl₂).

Primary Fragmentation Channels[1]
Pathway A: Deamination (Loss of NH₃)

Mechanism: Protonation often occurs at the most basic nitrogen (ring N3 or exocyclic

amine). Loss of ammonia (17 Da) is a characteristic neutral loss for amino-pyrimidines.[1]

Diagnostic Ion:m/z 223

.

Significance: Confirms the presence of a primary amine group.

Pathway B: Dehalogenation (Loss of Cl/HCl)

Mechanism: Homolytic cleavage of the C-Cl bond or elimination of HCl. This is energy-

intensive and typically observed at higher collision energies.[1]

Diagnostic Ion:m/z 204 (Loss of HCl) or m/z 205 (Loss of Cl radical).

Significance: Verifies the dichloro-substitution pattern.

Pathway C: Retro-Diels-Alder (RDA) & Ring Fission[1]

Mechanism: The pyrimidine ring undergoes RDA cleavage. For 2-substituted pyrimidines,

this often results in the expulsion of HCN or nitrile fragments.[1]

Diagnostic Ion:m/z 171/173 (Dichlorobenzonitrile cation).

Significance: This is the fingerprint fragment that confirms the 2,6-dichlorophenyl group is

intact and attached to the C2 position.

Visualization of Fragmentation Pathways
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Parent Ion [M+H]+
m/z 240 (100%)

Deamination [M+H-NH3]+
m/z 223

- NH3 (17 Da)

Dehalogenation [M+H-HCl]+
m/z 204

- HCl (36 Da)

Nitrile Cation [C7H3Cl2N]+
m/z 171

Ring Fission
(Loss of C3H4N2)

Secondary Path

Dichlorophenyl Cation
m/z 145

- CN

Click to download full resolution via product page

Caption: Proposed ESI+ fragmentation tree for 2-(2,6-Dichlorophenyl)pyrimidin-4-amine
showing primary neutral losses and skeletal cleavage.

Comparative Guide: Distinguishing Isomers
A critical challenge in QC is distinguishing the target compound from its regioisomer, 4-(2,6-

Dichlorophenyl)pyrimidin-2-amine.[1] While both share the same mass (m/z 240) and isotope

pattern, their fragmentation intensities differ significantly due to the position of the phenyl ring

relative to the nitrogen atoms.

Comparison Table: Target vs. Alternative Isomer
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Feature
Target: 2-(2,6-

Dichlorophenyl)-4-

amine

Alternative: 4-(2,6-

Dichlorophenyl)-2-

amine

Differentiation Logic

Base Peak (Low CE) m/z 240 m/z 240
Indistinguishable by

MS1.[1]

NH₃ Loss (m/z 223) High Intensity
Moderate/Low

Intensity

4-amino group is more

labile than 2-amino

due to resonance

stabilization

differences.[1]

Ring Cleavage
Yields m/z 171

(Dichlorobenzonitrile)

Yields mixed

fragments

The 2-position phenyl

group favors nitrile

formation upon ring

opening.

Retention Time Typically Later Typically Earlier

2-phenyl isomer is

often more lipophilic

than the 4-phenyl

isomer on C18.[1]

Differentiation Workflow
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Unknown Peak
m/z 240 (Cl2 pattern)

Check m/z 223
(Loss of 17)

Check m/z 171
(Nitrile Ion)

Strong Signal

Identify as:
4-(2,6-Dichlorophenyl)

pyrimidin-2-amine

Weak Signal

Identify as:
2-(2,6-Dichlorophenyl)

pyrimidin-4-amine

Present Absent/Different

Click to download full resolution via product page

Caption: Logical decision tree for distinguishing the target compound from its common

regioisomer using MS/MS data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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